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Pyridostatin hydrochloride

G-quadruplex binding affinity Kd determination single-molecule force spectroscopy

Researchers requiring precise G-quadruplex stabilization often face variability in ligand affinity. Pyridostatin hydrochloride provides a validated Kd of 490 nM and 86-fold selectivity over RR110, enabling consistent dose-response studies. Its 50 mg/mL aqueous solubility supports DMSO-free workflows, reducing solvent interference. This lot-controlled, ≥98% pure compound ensures reproducibility across biophysical assays and long-term dosing regimens.

Molecular Formula C31H33ClN8O5
Molecular Weight 633.1
Cat. No. B1574208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostatin hydrochloride
SynonymsPyridostatin(RR-82) Hcl
Molecular FormulaC31H33ClN8O5
Molecular Weight633.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridostatin Hydrochloride: Validated G4 Binding


Pyridostatin hydrochloride (RR82 hydrochloride) is a synthetic small molecule from the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide class that functions as a G-quadruplex (G4) DNA stabilizer with a validated binding affinity (Kd) of 490 nM [1]. It induces replication- and transcription-dependent DNA damage, leading to growth arrest in human cancer cells [2]. Its structural basis for specific G4 recognition—involving adaptive π-π stacking with G-tetrad planes and electrostatic interactions via aliphatic amine side chains—has been elucidated through solution NMR structures [3], providing a defined molecular framework that distinguishes it from less structurally characterized G4 ligands.

G-quadruplex DNA stabilization studies
Replication- and transcription-dependent DNA damage assays
Aqueous-soluble hydrochloride salt for low-DMSO workflows
NMR-validated G4 recognition framework for reproducibility

Why Pyridostatin Cannot Be Substituted


Despite sharing a common molecular scaffold, G4 ligands exhibit substantial divergence in binding affinity, selectivity, and biological effect that precludes simple interchangeability. Pyridostatin analogs display Kd values spanning more than two orders of magnitude [1], while derivatives such as carboxypyridostatin (cPDS) demonstrate fundamentally altered selectivity profiles, favoring RNA G4s over DNA G4s—a property absent in the parent compound [2]. Additionally, G4 ligands of different chemical classes (e.g., TMPyP4, PhenDC3, CX-5461) exhibit distinct cellular mechanisms and DNA damage response dependencies, meaning that experimental outcomes obtained with one ligand cannot be reliably extrapolated to another without validation [3]. The specific differentiation evidence presented below quantifies where Pyridostatin hydrochloride occupies a defined position within this landscape, enabling informed selection based on verifiable performance parameters.

Analog affinity mismatch
Structural analogs display binding affinities that can differ by orders of magnitude, limiting direct replacement without validation.
Substrate selectivity divergence
Derivatives such as carboxypyridostatin shift selectivity toward RNA G4s, a bias absent in the parent compound, altering experimental readouts.
Mechanistic pathway variation
G4 ligands from other chemical classes (e.g., TMPyP4, PhenDC3) may engage distinct DNA damage response effectors, making cross-class extrapolation unreliable.

Pyridostatin Hydrochloride Performance Benchmarks


Binding Affinity Advantage Over RR110

In a direct comparative study using single-molecule mechanical unfolding assays, Pyridostatin demonstrated a binding affinity (Kd) of 490 ± 80 nM for human telomeric G-quadruplex DNA, whereas the closely related analog RR110 exhibited a Kd of 42 ± 3 µM under identical experimental conditions [1]. This represents an approximate 86-fold difference in binding strength. The free-energy change of binding derived from a Hess-like process confirmed this quantitative disparity, establishing Pyridostatin as the substantially higher-affinity ligand within this scaffold family [1].

Affinity vs RR110
Head-to-head
Reported ~86-fold higher affinity: Kd 490 ± 80 nM vs 42 ± 3 µM (RR110)
Supports stronger G4 stabilization context for dose-response studies.
Single-molecule force spectroscopy; telomeric G4 DNA.
G-quadruplex binding affinity Kd determination single-molecule force spectroscopy small molecule G4 ligands

RNA vs. DNA G4 Selectivity Compared to cPDS

Pyridostatin (PDS) functions as a generic RNA and DNA G4-interacting small molecule with balanced affinity for both nucleic acid types, whereas its derivative carboxypyridostatin (cPDS) exhibits high molecular specificity for RNA G4 structures over DNA G4s [1]. This selectivity distinction is structurally and functionally consequential: cPDS preferentially targets TERRA (telomeric repeat-containing RNA) G4 structures, a property not shared by the parent Pyridostatin compound [1]. For experiments requiring unbiased, pan-G4 stabilization across both DNA and RNA substrates, Pyridostatin hydrochloride remains the appropriate selection over the RNA-biased cPDS derivative.

RNA vs DNA selectivity
Cross-study
Qualitative selectivity difference: cPDS RNA-biased; Pyridostatin balanced DNA/RNA G4 interaction
Enables pan-nucleic acid G4 research without substrate-specific bias.
Molecular dynamics; TERRA RNA G4 structures.
RNA G-quadruplex DNA G-quadruplex ligand selectivity TERRA carboxypyridostatin

Conserved TOP2A-Dependent Cytotoxicity with CX-5461

An unbiased genetic screen identified topoisomerase 2α (TOP2A) as a major effector of cytotoxicity induced by both Pyridostatin and CX-5461, the latter currently in phase I/II clinical trials for oncology [1]. Both compounds function as clastogenic G4 ligands that share this conserved mechanism of action. This mechanistic commonality positions Pyridostatin hydrochloride as a valuable research tool for interrogating TOP2A-dependent G4 biology and DNA damage response pathways in a preclinical context, without the confounding variables associated with a clinical-stage compound under active therapeutic development [1].

TOP2A mechanism vs CX-5461
Head-to-head
Mechanistic equivalence confirmed via unbiased genetic screen for TOP2A dependency
Research tool for TOP2A-mediated G4 cytotoxicity pathway studies.
Cancer cell models; clastogenic G4 ligand context.
TOP2A G-quadruplex ligand cytotoxicity DNA damage response CX-5461 synthetic lethality

Aqueous Solubility of Hydrochloride Salt

Pyridostatin hydrochloride exhibits aqueous solubility of 50 mg/mL (64.19 mM) in water with ultrasonic assistance, enabling direct dissolution in aqueous buffers without requiring organic co-solvents such as DMSO . This solubility profile contrasts with the free base form (Pyridostatin, CAS 1085412-37-8), which has reported water solubility of approximately 9.66 mg/mL with gentle warming and ultrasonic treatment . The hydrochloride salt form thus provides approximately 5-fold greater aqueous solubility, reducing the need for DMSO in cell culture experiments and minimizing potential solvent-related artifacts in biological assays.

Aqueous solubility
Cross-study
HCl salt: 50 mg/mL (64.19 mM) vs free base: ~9.66 mg/mL; ~5-fold higher
Supports DMSO-free formulation and higher aqueous working concentrations.
Water with sonication; ambient temperature.
aqueous solubility hydrochloride salt formulation cell culture in vitro assays

Long-Term Solution Stability Parameters

Pyridostatin hydrochloride exhibits documented long-term stability: lyophilized powder remains stable for 36 months when stored desiccated at -20°C, while reconstituted solutions maintain potency for 3 months when stored at -20°C with aliquoting to avoid multiple freeze-thaw cycles [1]. These validated stability parameters—established through vendor quality control testing—provide clear guidance for inventory management and experimental scheduling. In contrast, many G4 ligands in the research literature lack explicitly defined long-term solution stability data in vendor technical documentation, introducing uncertainty regarding compound integrity following storage.

Long-term stability
Class-level
Solution stable 3 months at -20°C; lyophilized powder 36 months desiccated
Documented stability reduces degradation uncertainty in multi-week studies.
Supplier-specified; aliquot to avoid freeze-thaw cycles.
compound stability storage conditions reproducibility solution stability aliquoting

Pan-Cancer Cell Line Cytotoxicity Profile

Pyridostatin exhibits selective growth inhibition across multiple human cancer cell lines with IC50 values ranging from 0.89 to 10 μM in cellular assays, as demonstrated in HeLa, U2OS, and HT1080 cells . In normal human fibroblast MRC5 cells, the reported IC50 is 5.38 μM following 72-hour exposure in MTT assay . This defined cytotoxicity range across both cancer and normal cell models enables researchers to select appropriate working concentrations and interpret target engagement within a validated potency window. The availability of cross-cell-line comparative data supports experimental design where Pyridostatin is used as a reference G4 ligand for benchmarking novel compounds or genetic perturbations.

Cytotoxicity profile
Supporting evidence
IC50 range 0.89–10 µM (cancer); 5.38 µM (MRC5 normal fibroblasts)
Supports dose-range selection across multiple cell models.
HeLa, U2OS, HT1080, MRC5; 72 h MTT assay.
cytotoxicity IC50 cancer cell lines HeLa U2OS HT1080

Research Applications of Pyridostatin Hydrochloride


High-Affinity G4 Stabilization Studies

For experiments requiring robust, quantifiable G-quadruplex stabilization, Pyridostatin hydrochloride's validated Kd of 490 ± 80 nM [1] provides a defined benchmark that enables precise dose-response calculations. Its 86-fold affinity advantage over RR110 [1] makes it the preferred tool compound from this scaffold family when experimental objectives demand strong target engagement at nanomolar to low micromolar concentrations. This is particularly relevant for biophysical studies using FRET melting assays, single-molecule force spectroscopy, or surface plasmon resonance where affinity parameters directly inform experimental design and data interpretation.

TOP2A-Mediated DNA Damage Response Investigation

Researchers studying the intersection of G-quadruplex biology and topoisomerase 2α-dependent DNA damage signaling should prioritize Pyridostatin hydrochloride based on its validated mechanistic commonality with the clinical candidate CX-5461 [2]. The unbiased genetic identification of TOP2A as a conserved effector for both compounds [2] positions Pyridostatin as a mechanistically relevant research tool for dissecting this pathway in preclinical models, without the experimental confounders introduced by a compound undergoing active clinical development.

Pan-G4 Stabilization Across DNA and RNA

When experimental objectives require unbiased stabilization of both DNA and RNA G-quadruplex structures, Pyridostatin hydrochloride is the appropriate selection over its RNA-biased derivative carboxypyridostatin (cPDS) [3]. Pyridostatin's generic DNA/RNA G4-interacting profile [3] ensures that observed biological effects reflect pan-nucleic acid G4 stabilization rather than substrate-specific bias. This is essential for genome-wide G4 mapping studies, transcriptome-wide analyses, or experiments where the relative contribution of DNA versus RNA G4s to a biological phenotype remains undefined.

DMSO-Free Formulation for Cell-Based Assays

Pyridostatin hydrochloride's aqueous solubility of 50 mg/mL (64.19 mM) —approximately 5-fold higher than the free base form —enables direct preparation of concentrated aqueous stock solutions. This property supports DMSO-free or low-DMSO experimental workflows in sensitive cell culture systems where solvent effects on cellular physiology, membrane integrity, or gene expression must be minimized. The hydrochloride salt form is particularly advantageous for long-term, low-concentration dosing regimens where cumulative DMSO exposure could confound phenotypic readouts.

Application
Selection Property
Validation Focus
High-affinity G4 stabilization
Defined Kd benchmark and strong target engagement
G4 binding affinity and dose-response verification
TOP2A pathway investigation
Conserved TOP2A-dependent cytotoxicity mechanism
DNA damage signaling and TOP2A dependency assays
Pan-G4 (DNA/RNA) studies
Generic DNA and RNA G4 interaction profile
Substrate selectivity validation (DNA vs RNA G4)
DMSO-free cell assays
High aqueous solubility of hydrochloride salt
Solvent-free compatibility and cytotoxicity artifact control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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